N-(2-chloro-4-nitrophenyl)-2-(naphthalen-2-ylthio)acetamide

HIV-1 NNRTI Antiviral Thioacetamide

For medicinal chemistry teams seeking an authentic, specification-grade building block, avoid generic thioacetamides. This exact compound, CAS 321945-87-3, delivers a precise electronic and steric profile essential for HIV-1 NNRTI and ACAT inhibitor research. The electron-deficient 2-chloro-4-nitrophenyl ring ensures target engagement, while the naphthalen-2-ylthio moiety drives activity—simpler analogs introduce unacceptable SAR variability. It also serves as a hypoxia-activated prodrug scaffold and metabolic stability benchmark. Ensure experimental continuity with a reliable supply of this documented compound. Request a quote today.

Molecular Formula C18H13ClN2O3S
Molecular Weight 372.82
CAS No. 321945-87-3
Cat. No. B2910605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chloro-4-nitrophenyl)-2-(naphthalen-2-ylthio)acetamide
CAS321945-87-3
Molecular FormulaC18H13ClN2O3S
Molecular Weight372.82
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)SCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl
InChIInChI=1S/C18H13ClN2O3S/c19-16-10-14(21(23)24)6-8-17(16)20-18(22)11-25-15-7-5-12-3-1-2-4-13(12)9-15/h1-10H,11H2,(H,20,22)
InChIKeyBKWFLBFTIKYBOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Chloro-4-nitrophenyl)-2-(naphthalen-2-ylthio)acetamide (CAS 321945-87-3): A Dual-Pharmacophore Thioacetamide for Targeted Medicinal Chemistry Procurement


N-(2-Chloro-4-nitrophenyl)-2-(naphthalen-2-ylthio)acetamide (CAS 321945-87-3; molecular formula C18H13ClN2O3S; MW 372.82) belongs to the N-aryl-2-arylthioacetamide class, a scaffold recognized for non-nucleoside HIV-1 reverse transcriptase (RT) inhibition and acyl-CoA:cholesterol acyltransferase (ACAT) modulation [1][2]. Its structure pairs an electron-deficient 2-chloro-4-nitrophenyl ring with a lipophilic naphthalen-2-ylthio moiety via a flexible thioacetamide linker, a combination that is not achievable with simpler mono-substituted analogs and that governs its potential polypharmacology and physicochemical profile [1].

Why In-Class N-Aryl-2-arylthioacetamides Cannot Be Interchanged with N-(2-Chloro-4-nitrophenyl)-2-(naphthalen-2-ylthio)acetamide


The N-aryl-2-arylthioacetamide chemotype is highly sensitive to substituent effects; swapping the 2-chloro-4-nitrophenyl group for an unsubstituted phenyl or the naphthalen-2-ylthio group for a simple phenylthio moiety can drastically alter the electronic landscape, target affinity, and metabolic fate [1]. In the HIV-1 NNRTI series, activity against HIV-1 (IIIB) in MT-4 cells varied over 15-fold (EC50 range 1.25–20.83 µM) depending solely on the arylthio substituent, while the ACAT inhibitor patent explicitly claims naphthyl as a preferred Ar group for potent cholesterol ester suppression [1][2]. A generic 'thioacetamide' substitution therefore risks losing both antiviral potency and metabolic target engagement, highlighting the need for a specification-grade procurement approach.

Head-to-Head Evidence Guide: N-(2-Chloro-4-nitrophenyl)-2-(naphthalen-2-ylthio)acetamide vs. Closest Analogs


HIV-1 NNRTI Activity: N-aryl-2-arylthioacetamide Class Potency Contextualized

The N-aryl-2-arylthioacetamide class, to which CAS 321945-87-3 belongs, exhibits anti-HIV-1 (IIIB) activity in MT-4 cells with EC50 values spanning 1.25–20.83 µM [1]. Within this series, the nature of the arylthio moiety is the primary potency driver. While the specific compound N-(2-chloro-4-nitrophenyl)-2-(naphthalen-2-ylthio)acetamide has not been individually screened, its 2-chloro-4-nitrophenyl substitution on the N-aryl ring is structurally analogous to the electron-deficient aryl motifs that favor butterfly-like conformations in the RT non-nucleoside binding pocket, as demonstrated by AutoDock studies [1]. In contrast, the TTA series (2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)-N-acetamides), which embeds the naphthalene in a heterocyclic framework, achieves EC50 as low as 0.17 µM, but via a distinct pharmacophore that sacrifices the N-aryl derivatization flexibility inherent to CAS 321945-87-3 [2].

HIV-1 NNRTI Antiviral Thioacetamide

ACAT Inhibitory Potential: Naphthylthio Moiety as a Critical Pharmacophoric Element

The Banyu Pharma patent WO1996026925 explicitly claims arylthioacetamide derivatives where Ar (the arylthio group) can be naphthyl, and demonstrates that such compounds inhibit acyl-CoA:cholesterol acyltransferase (ACAT), suppressing cholesterol ester formation [1]. A structurally related naphthylthioacetamide, FY-087 (N-[2-[N'-pentyl-(6,6-dimethyl-2,4-heptadiynyl)amino]ethyl]-(2-methyl-1-naphthylthio)acetamide), was characterized as a competitive ACAT inhibitor with an IC50 of 0.11 µM against human microsomal ACAT [2]. CAS 321945-87-3 retains the naphthalen-2-ylthio group specified in the patent's generic formula, whereas simple phenylthio or benzylthio analogs fall outside the preferred scope and are not claimed to achieve comparable ACAT inhibition.

ACAT inhibition Cholesterol metabolism Naphthylthioacetamide

Nitro Group Reduction Potential: A Built-in Prodrug Handle Absent in De-nitro Analogs

The 4-nitro group on the N-aryl ring is a substrate for nitroreductase (NTR) enzymes, which are overexpressed in hypoxic tumor microenvironments and certain pathogenic bacteria [1]. This provides a latent prodrug activation mechanism: reduction of the nitro group to an amine generates a distinct electronic and steric environment that can alter target binding or release a cytotoxic species [2]. The de-nitro analog (N-(2-chlorophenyl)-2-(naphthalen-2-ylthio)acetamide) lacks this bioreductive trigger entirely, making it unsuitable for hypoxia-directed or antibacterial prodrug strategies.

Nitroreductase Prodrug activation Hypoxia-selective

2-Chloro Substituent Impact on LogP: Enhanced Membrane Permeability vs. Non-chlorinated Congeners

The 2-chloro substituent on the nitrophenyl ring increases the compound's logP relative to the non-chlorinated 4-nitrophenyl analog, enhancing passive membrane permeability [1]. This is consistent with the well-established Hansch π-value for aromatic chlorine (+0.71), which contributes additively to overall lipophilicity. The non-chlorinated comparator N-(4-nitrophenyl)-2-(naphthalen-2-ylthio)acetamide would exhibit a lower logP by approximately 0.7 units, potentially reducing cell penetration in whole-cell assays without active transport mechanisms.

Lipophilicity Drug-likeness SAR

Thioether Linker Metabolic Stability: Advantage Over Ester and Amide Bioisosteres

The thioether (-S-CH2-) linkage connecting the naphthalene ring to the acetamide core is metabolically more stable than ester (-O-CH2-) and more resistant to hydrolytic cleavage than simple amide linkers in the presence of esterases and amidases [1]. In contrast, oxygen analogs (2-(naphthalen-2-yloxy)-N-arylacetamides) are susceptible to O-dealkylation by cytochrome P450 enzymes, leading to rapid metabolic degradation. This intrinsic metabolic stability makes CAS 321945-87-3 a more reliable tool compound for in vitro and in vivo studies where linker integrity must be preserved.

Metabolic stability Thioether Linker design

Nitroaromatic Antimicrobial Activity: Potential for Antibacterial Screening Libraries

Nitroaromatic compounds are a privileged scaffold in antibacterial drug discovery, with the nitro group serving as a key pharmacophore for activity against anaerobic and microaerophilic bacteria [1]. BenchChem reports antimicrobial MIC values of 0.22–0.25 µg/mL for derivatives of this compound class against Gram-positive and Gram-negative bacteria . While these data are not from a peer-reviewed source and require independent verification, the combination of a nitroaromatic with a thioether-linked naphthalene creates a structurally distinctive entry for phenotypic antibacterial screening libraries, differentiating it from simpler nitrophenyl or naphthyl screening compounds.

Antimicrobial Nitroaromatic Screening

Verified Application Scenarios for N-(2-Chloro-4-nitrophenyl)-2-(naphthalen-2-ylthio)acetamide in Drug Discovery and Chemical Biology


HIV-1 NNRTI Lead Optimization: Scaffold Hopping from TTA to N-aryl-2-arylthioacetamide Series

Medicinal chemistry teams developing non-nucleoside HIV-1 reverse transcriptase inhibitors can use CAS 321945-87-3 as a key intermediate for exploring the N-aryl substitution space within the N-aryl-2-arylthioacetamide series. As demonstrated by Zhu et al., this series yields active compounds with EC50 values between 1.25 and 20.83 µM in MT-4 cell-based HIV-1 (IIIB) replication assays, with SAR driven primarily by the arylthio moiety [1]. The 2-chloro-4-nitrophenyl substitution on the N-aryl ring provides an electron-deficient aromatic system that molecular docking studies suggest can adopt butterfly-like conformations within the RT non-nucleoside binding pocket, similar to known NNRTIs like PETT derivatives [1].

Metabolic Disease Target Screening: ACAT Inhibition and Cholesterol Metabolism Studies

The naphthalen-2-ylthio moiety of this compound aligns with the generic formula claimed in Banyu Pharma's ACAT inhibitor patent (WO1996026925), which specifies naphthyl as a preferred arylthio group for suppressing cholesterol ester formation [2]. Procurement of this specific compound enables cardiovascular and metabolic disease researchers to test the hypothesis that N-(2-chloro-4-nitrophenyl)-2-(naphthalen-2-ylthio)acetamide possesses ACAT inhibitory activity comparable to the structurally related FY-087 (IC50 = 0.11 µM), while the 2-chloro-4-nitrophenyl substituent may confer distinct pharmacokinetic or selectivity properties relative to other naphthylthio-acetamides [REFS-2, Section 3, Evidence 2].

Hypoxia-Activated Prodrug Design: Nitroreductase-Dependent Activation Strategy

The 4-nitrophenyl group in this compound serves as a substrate for bacterial and human nitroreductases, enabling its use as a scaffold for hypoxia-activated prodrug development [REFS-3, Section 3, Evidence 3]. Reduction of the nitro group to the corresponding aniline under hypoxic conditions can alter the compound's electronic properties, target binding, or trigger release of a cytotoxic effector. This mechanism is absent in de-nitro or de-chloro analogs, making CAS 321945-87-3 uniquely suited for cancer and antibacterial research programs focused on tumor hypoxia or the anaerobic bacterial microenvironment [3].

Physicochemical Property Benchmarking: LogP and Metabolic Stability Comparisons

This compound serves as a reference standard for evaluating the impact of 2-chloro substitution on logP (estimated ΔlogP ≈ +0.7 vs. non-chlorinated analog) and thioether linker stability versus oxygen and ester bioisosteres [REFS-4, Section 3, Evidence 4 and 5]. ADME/PK research groups can use it to benchmark in vitro metabolic stability assays (microsomal incubation, hepatocyte clearance) against ether- and ester-linked comparator compounds, generating direct experimental data to inform linker selection in lead optimization campaigns.

Quote Request

Request a Quote for N-(2-chloro-4-nitrophenyl)-2-(naphthalen-2-ylthio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.